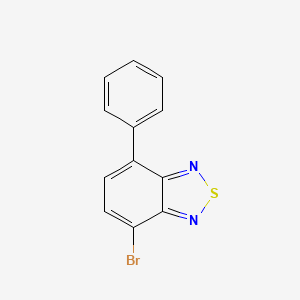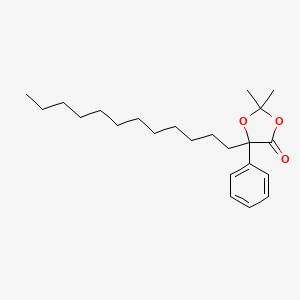![molecular formula C24H17N3 B14203102 1H-Naphtho[2,3-e][1,2,4]triazepine, 2,5-diphenyl- CAS No. 851217-80-6](/img/structure/B14203102.png)
1H-Naphtho[2,3-e][1,2,4]triazepine, 2,5-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Naphtho[2,3-e][1,2,4]triazepine, 2,5-diphenyl- is a heterocyclic compound that features a triazepine ring fused with a naphthalene moiety
Preparation Methods
The synthesis of 1H-Naphtho[2,3-e][1,2,4]triazepine, 2,5-diphenyl- typically involves the thermolysis of N-imidoyltetrazoles generated under conditions of phase-transfer catalysis from 5-aryltetrazoles and N-(2-naphthyl)benzimidoyl chloride . The reaction conditions often include the use of a phase-transfer catalyst and specific temperature controls to ensure the successful formation of the triazepine ring. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1H-Naphtho[2,3-e][1,2,4]triazepine, 2,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Naphtho[2,3-e][1,2,4]triazepine, 2,5-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as electronic and optical materials.
Mechanism of Action
The mechanism by which 1H-Naphtho[2,3-e][1,2,4]triazepine, 2,5-diphenyl- exerts its effects involves interactions with specific molecular targets and pathways. For example, its anti-inflammatory activity may involve inhibition of enzymes like cyclooxygenase (COX), which plays a role in the inflammatory process . Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, thereby inhibiting their activity.
Comparison with Similar Compounds
1H-Naphtho[2,3-e][1,2,4]triazepine, 2,5-diphenyl- can be compared with other similar compounds such as:
1,2,4-Triazepines: These compounds share the triazepine ring but differ in their substituents and fused ring systems.
1,2,4,5-Tetrazepines: These compounds have an additional nitrogen atom in the ring, which can alter their chemical and biological properties.
Properties
CAS No. |
851217-80-6 |
|---|---|
Molecular Formula |
C24H17N3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2,5-diphenyl-3H-benzo[h][1,3,4]benzotriazepine |
InChI |
InChI=1S/C24H17N3/c1-3-9-17(10-4-1)23-21-15-19-13-7-8-14-20(19)16-22(21)25-24(27-26-23)18-11-5-2-6-12-18/h1-16H,(H,25,27) |
InChI Key |
VSSTUNQUUGVLKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=NC3=CC4=CC=CC=C4C=C32)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid](/img/structure/B14203023.png)





![3-Cyclohexyl-6-methyl-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203047.png)



![(3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}butanoic acid](/img/structure/B14203077.png)
![1H-Indole, 3-[[4-(2-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14203085.png)

![Trichloro[(cyclohex-1-en-1-yl)methyl]silane](/img/structure/B14203098.png)
